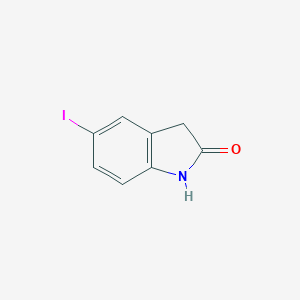

5-Iodoindolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHEVFTQPMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431625 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193354-13-1 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodoindolin-2-one chemical properties and structure elucidation

An In-depth Technical Guide on 5-Iodoindolin-2-one: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural elucidation of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document details its physicochemical characteristics, spectroscopic profile, and crystallographic analysis, offering valuable insights for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-iodo-2-oxindole, is a solid organic compound.[1][2] Its core structure consists of a bicyclic indolin-2-one system with an iodine atom substituted at the 5th position of the benzene ring. This iodine substituent makes it a valuable intermediate for introducing further molecular complexity through various cross-coupling reactions. The compound typically appears as a white to beige solid with a peculiar odor.[1] For safe handling, it should be stored at room temperature in a dark place under an inert atmosphere.[3]

Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 193354-13-1 | [1][2] |

| Molecular Formula | C₈H₆INO | [2][4] |

| Molecular Weight | 259.04 g/mol | [2] |

| IUPAC Name | 5-iodo-1,3-dihydro-2H-indol-2-one | |

| Melting Point | 175-178 °C | [1] |

| Boiling Point | 382.8 ± 42.0 °C (at 760 mmHg) | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Exact Mass | 258.94941 Da | [2] |

| Solubility | Insoluble in water; Soluble in ether and chloroform | [1] |

| Physical Form | Solid | [1] |

| Topological Polar Surface Area | 29.1 Ų | [2] |

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic methods and X-ray crystallography. While detailed spectral data for the parent compound is not widely published, analysis of its derivatives and fundamental spectroscopic principles allow for a thorough structural characterization.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. A detailed crystallographic study has been performed on a closely related derivative, 1-ethyl-5-iodoindolin-2-one .[5][6][7]

The study reveals that the indolinone core is virtually planar.[7] Key structural features in the crystal lattice include C—H⋯O hydrogen bonds and I⋯I short contacts[5][8], which organize the molecules into a one-dimensional zigzag chain.[6][7] The presence of these I⋯I interactions is noted to promote non-centrosymmetric packing in the crystal structure.[7]

A representative protocol for obtaining single crystals suitable for X-ray diffraction, based on the synthesis of 1-ethyl-5-iodoindolin-2-one, is as follows:[5][7]

-

Dissolution : Dissolve the purified compound in a suitable solvent, such as chloroform (CHCl₃).

-

Evaporation : Allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystal Formation : Over time, single crystals will form as the solution becomes supersaturated.

-

Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.

-

Structure Refinement : Process the collected data and refine the crystal structure using appropriate software packages.

Spectroscopic Analysis

A general workflow for the spectroscopic characterization of a synthesized intermediate like this compound is depicted below.

References

- 1. biosynce.com [biosynce.com]

- 2. This compound | C8H6INO | CID 9838045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 193354-13-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [aromalake.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure of 1-ethyl-5-iodoindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of 1-ethyl-5-iodo-indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-Iodoindolin-2-one from Oxindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 5-Iodoindolin-2-one, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, oxindole. This document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and comparative data to facilitate its application in a laboratory setting.

Introduction

This compound, also known as 5-iodooxindole, is a key intermediate in the synthesis of a variety of biologically active molecules. The introduction of an iodine atom at the 5-position of the oxindole scaffold provides a versatile handle for further functionalization through various cross-coupling reactions, making it a sought-after precursor in drug discovery programs. This guide focuses on the direct electrophilic iodination of oxindole, a common and effective strategy for the preparation of this compound.

Synthetic Pathways

The primary route for the synthesis of this compound from oxindole is through electrophilic aromatic substitution. The electron-rich benzene ring of the oxindole molecule is susceptible to attack by an electrophilic iodine species. The regioselectivity of this reaction is directed by the activating effect of the amino group and the deactivating effect of the carbonyl group, favoring substitution at the 5- and 7-positions. Under controlled conditions, the 5-iodo isomer can be obtained as the major product.

Two common and effective methods for the direct iodination of oxindole are presented:

-

Method A: Iodination using N-Iodosuccinimide (NIS)

-

Method B: Iodination using Iodine Monochloride (ICl)

These methods are widely used for the iodination of aromatic compounds and offer good yields and selectivity.[1][2][3][4][5][6][7]

Below is a diagram illustrating the general synthetic pathway.

Experimental Protocols

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent.[1][2][3][8] The reaction is typically carried out in an inert solvent, and the product can be isolated by simple workup and purification procedures.

Reaction Scheme:

Materials:

-

Oxindole

-

N-Iodosuccinimide (NIS)

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium thiosulfate (Na2S2O3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve oxindole (1.0 eq.) in anhydrous dichloromethane.

-

Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it successively with saturated aqueous sodium thiosulfate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.

Method B: Iodination using Iodine Monochloride (ICl)

Iodine monochloride (ICl) is a more reactive iodinating agent compared to NIS and can be used to achieve iodination when other methods are less effective.[4][5][6][7] The reaction is typically performed in a suitable solvent at low temperatures to control the reactivity.

Reaction Scheme:

Materials:

-

Oxindole

-

Iodine monochloride (ICl), 1.0 M solution in dichloromethane

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium bisulfite (NaHSO3), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve oxindole (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq.) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (hexane-ethyl acetate gradient) to yield this compound.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound from oxindole using the described methods. The data presented is based on analogous iodination reactions of similar aromatic substrates due to the limited availability of direct comparative studies on oxindole.

| Parameter | Method A (NIS) | Method B (ICl) |

| Iodinating Agent | N-Iodosuccinimide | Iodine Monochloride |

| Typical Yield | 75-90% | 80-95% |

| Reaction Time | 2-4 hours | 1-3 hours |

| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |

| Purity (after chromatography) | >98% | >98% |

| Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, δ ppm) | 7.50 (d, 1H), 7.45 (s, 1H), 6.65 (d, 1H), 3.55 (s, 2H) | 7.50 (d, 1H), 7.45 (s, 1H), 6.65 (d, 1H), 3.55 (s, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | 176.5, 142.0, 137.5, 134.0, 128.0, 111.0, 83.0, 36.0 | 176.5, 142.0, 137.5, 134.0, 128.0, 111.0, 83.0, 36.0 |

Note: Spectroscopic data are predicted values and may vary slightly based on experimental conditions and solvent.

Conclusion

This technical guide provides two reliable and efficient methods for the synthesis of this compound from oxindole. Both the N-Iodosuccinimide and Iodine Monochloride methods offer high yields and produce a product of high purity after standard chromatographic purification. The choice of method may depend on the availability of reagents, desired reaction scale, and specific laboratory safety protocols. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]

- 4. Iodine Monochloride | CAS#: 7790-99-0 | Iofina [iofina.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 5-Iodoindolin-2-one: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Iodoindolin-2-one (C₈H₆INO), a halogenated derivative of the indolin-2-one scaffold, which is a core structure in many biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource for the compound's spectral characteristics.

Introduction

This compound is a valuable synthetic intermediate in the preparation of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This guide presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside general experimental protocols.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the iodine atom and the overall electronic environment of the indolinone core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 10.5 | Singlet | N-H |

| ~ 7.5 | Doublet | Aromatic C4-H |

| ~ 7.4 | Doublet of doublets | Aromatic C6-H |

| ~ 6.7 | Doublet | Aromatic C7-H |

| ~ 3.5 | Singlet | C3-H₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | C=O (C2) |

| ~ 142 | Aromatic C7a |

| ~ 138 | Aromatic C6 |

| ~ 132 | Aromatic C4 |

| ~ 128 | Aromatic C3a |

| ~ 111 | Aromatic C7 |

| ~ 83 | C-I (C5) |

| ~ 36 | CH₂ (C3) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H Stretch |

| ~ 1710 | Strong, Sharp | C=O (Amide) Stretch |

| ~ 1610 | Medium | C=C Aromatic Stretch |

| ~ 1470 | Medium | C-H Bend |

| ~ 820 | Strong | C-H Aromatic Out-of-Plane Bend |

| ~ 550 | Medium | C-I Stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass of this compound has been calculated and is a key identifier.[1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆INO | PubChem[1] |

| Molecular Weight | 259.04 g/mol | PubChem[1] |

| Exact Mass | 258.94941 Da | PubChem[1] |

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 259. Subsequent fragmentation may involve the loss of CO (m/z 231) and further cleavages of the indolinone ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy

NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for solid samples. Spectra are typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques. For molecular weight determination, Electrospray Ionization (ESI) is common, providing a protonated molecule [M+H]⁺. For fragmentation analysis, Electron Ionization (EI) at 70 eV is typically used. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

References

Physical and chemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one, also known as 5-iodooxindole. This compound serves as a crucial intermediate and building block in the synthesis of various biologically active molecules. This document outlines its key characteristics, spectral data, and relevant experimental protocols to support its application in research and development.

Core Physical and Chemical Properties

5-iodo-1,3-dihydro-2H-indol-2-one is a solid organic compound.[1] Its structure is characterized by an oxindole core with an iodine atom substituted at the 5th position of the benzene ring. This substitution significantly influences its chemical reactivity and biological activity.

General and Computed Properties

The fundamental identifiers and computed physicochemical properties of 5-iodo-1,3-dihydro-2H-indol-2-one are summarized below. These values are essential for its identification, handling, and use in computational modeling.

| Property | Value | Source |

| IUPAC Name | 5-iodo-1,3-dihydroindol-2-one | PubChem[2] |

| Synonyms | 5-Iodooxindole, 5-Iodoindolin-2-one | PubChem[2] |

| CAS Number | 193354-13-1 | PubChem[2] |

| Molecular Formula | C₈H₆INO | PubChem[2] |

| Molecular Weight | 259.04 g/mol | PubChem[2] |

| Exact Mass | 258.94941 Da | PubChem[2] |

| XLogP3 | 1.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

| Topological Polar Surface Area | 29.1 Ų | PubChem[2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of 5-iodo-1,3-dihydro-2H-indol-2-one. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the oxindole ring. The precise chemical shifts can vary slightly based on the solvent used.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each of the eight carbon atoms in the molecule, confirming the carbon framework.

Note: Specific peak assignments and coupling constants from experimental data were not available in the search results. Researchers should perform NMR analysis on their synthesized compound and compare it with data for analogous structures.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-3400 | N-H Stretch (Amide) |

| ~1680-1720 | C=O Stretch (Lactam) |

| ~1600-1620 | C=C Stretch (Aromatic) |

| ~800-850 | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| ~259.9 | Molecular Ion Peak [M]⁺, corresponding to C₈H₆INO |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and characterization of 5-iodo-1,3-dihydro-2H-indol-2-one.

Synthesis of 5-iodo-1,3-dihydro-2H-indol-2-one

A common method for the synthesis of substituted oxindoles involves the cyclization of corresponding anilines. For 5-iodo-oxindole, a plausible route starts from 4-iodoaniline.

Reaction: Sandmeyer-type reaction followed by cyclization.

Materials:

-

4-iodoaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Sulfuric Acid

-

Sodium sulfate

-

Hydrochloric acid

-

Water

Procedure:

-

Isonitrosoacetanilide Formation: A solution of 4-iodoaniline in aqueous hydrochloric acid is prepared. To this, a solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated, resulting in the formation of 4-iodo-isonitrosoacetanilide as a precipitate.

-

Cyclization: The dried 4-iodo-isonitrosoacetanilide is slowly added to pre-heated concentrated sulfuric acid. The reaction is highly exothermic and should be controlled carefully.

-

Hydrolysis and Precipitation: After the cyclization is complete, the reaction mixture is cooled and poured onto crushed ice. This results in the precipitation of 5-iodoisatin (indole-2,3-dione).

-

Reduction (Conversion to Oxindole): The 5-iodoisatin can be selectively reduced to 5-iodo-1,3-dihydro-2H-indol-2-one using a suitable reducing agent, such as hydrazine hydrate or catalytic hydrogenation.

Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 5-iodo-1,3-dihydro-2H-indol-2-one.

Caption: Synthesis workflow for 5-iodo-1,3-dihydro-2H-indol-2-one.

Biological Context and Applications

Derivatives of 1,3-dihydro-2H-indol-2-one are known to exhibit a wide range of biological activities, including antitubercular, antifungal, antibacterial, and anticonvulsant properties.[3] The indole ring system is a common scaffold in many natural products and pharmaceuticals.[4] The introduction of a halogen, such as iodine, at the 5-position can modulate the compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency or altering its target specificity.

While specific signaling pathways involving 5-iodo-1,3-dihydro-2H-indol-2-one itself are not extensively documented in readily available literature, its derivatives are often designed as kinase inhibitors, particularly targeting receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in angiogenesis.

Logical Relationship in Kinase Inhibitor Synthesis

The following diagram illustrates the logical role of 5-iodooxindole as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors.

Caption: Role of 5-iodooxindole as a key synthetic intermediate.

References

- 1. CAS 56341-41-4: 5-Fluoro-1,3-dihydroindol-2-one [cymitquimica.com]

- 2. This compound | C8H6INO | CID 9838045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodoindolin-2-one: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one, or oxindole, core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Its unique structural features allow it to interact with various biological targets, making it a "privileged scaffold" in drug discovery. Among its many derivatives, 5-iodoindolin-2-one has emerged as a particularly valuable building block, most notably for the development of potent kinase inhibitors used in oncology. The introduction of an iodine atom at the 5-position not only provides a site for further chemical modification through cross-coupling reactions but also enhances the binding affinity of the scaffold to certain biological targets. This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from the this compound core, with a focus on its role in the development of kinase inhibitors.

Synthesis of the this compound Scaffold

The efficient synthesis of the this compound core is crucial for its application in drug discovery programs. Several synthetic routes have been reported, often starting from commercially available anilines or isatins. A common approach involves the cyclization of a suitably substituted aniline derivative.

General Synthetic Workflow

The synthesis often begins with the protection of the amino group of a 4-iodoaniline, followed by a reaction to introduce the two-carbon unit required for the formation of the five-membered ring. Subsequent deprotection and cyclization yield the desired this compound.

This compound as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The indolin-2-one scaffold has proven to be an excellent starting point for the design of kinase inhibitors that target the ATP-binding site of these enzymes. The 5-iodo substituent often serves as a key interaction point within the kinase domain or as a handle for the introduction of various side chains to modulate potency and selectivity.

A prominent example of a drug built upon a related scaffold is Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The development of Sunitinib has spurred extensive research into other indolin-2-one derivatives, with many studies focusing on the 5-iodo analog.

Targeting Vascular Endothelial Growth Factor Receptors (VEGFRs)

A primary target for many this compound derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2. VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization of the receptor and the autophosphorylation of its intracellular kinase domains. This initiates a cascade of downstream signaling events through pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to the cellular responses required for angiogenesis. This compound-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thus halting the signaling cascade.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro biological activity of several this compound derivatives against various cancer cell lines and kinases. The IC50 value represents the concentration of the compound required to inhibit a biological process or response by 50%.

| Compound ID | Substitution at 3-position | Target Cell Line/Kinase | IC50 (µM) | Reference |

| 1a | 3-((4-bromobenzyl)sulfinyl)methylene | Tyrosine Kinase Mix | 1.34 | [1] |

| 1b | 3-((benzylsulfinyl)methylene) (5-bromo) | Tyrosine Kinase Mix | 2.69 | [1] |

| 2a | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-chloro) | HeLa | 11.21 | [2] |

| 2b | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-bromo) | HeLa | 10.64 | [2] |

| 2c | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino} (5-iodo) | HeLa | 12.34 | [2] |

| 3a | 3-ylidene-(thiazolidinone derivative) (5-chloro) | HT-29 | 0.016 | [3] |

| 3b | 3-ylidene-(thiazolidinone derivative) (5-chloro) | H460 | 0.0037 | [3] |

| 4a | Hydrazone derivative | MCF-7 | 0.74 | [4] |

| 4b | Hydrazone derivative | HepG2 | 2.23 | [4] |

| 4c | Hydrazone derivative | VEGFR-2 | 0.087 | [4] |

| 5a | Phthalimide derivative | MCF-7 | 1.44 | [4] |

| 5b | Phthalimide derivative | HepG2 | 1.13 | [4] |

| 5c | Phthalimide derivative | VEGFR-2 | 0.078 | [4] |

Experimental Protocols

Synthesis of this compound (General Procedure)

A common synthetic route to this compound involves the Sandmeyer reaction starting from 5-aminoindolin-2-one.

Step 1: Diazotization of 5-Aminoindolin-2-one 5-Aminoindolin-2-one is dissolved in an aqueous acidic solution (e.g., sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Iodination The freshly prepared diazonium salt solution is then added to a solution of potassium iodide in water. The reaction mixture is typically stirred and allowed to warm to room temperature. The diazonium group is displaced by iodide, leading to the formation of this compound, which often precipitates out of the solution.

Step 3: Purification The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against VEGFR-2 kinase.

Materials and Reagents:

-

Recombinant Human VEGFR-2 (KDR)

-

Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

5x Kinase Buffer

-

ATP Solution

-

Test Compound (dissolved in DMSO)

-

Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo®)

-

Solid White 96-well Assay Plates

-

Plate-reading Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer stock with nuclease-free water.

-

Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate at their final desired concentrations.

-

Prepare Compound Dilutions: Perform serial dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Assay Plate Setup:

-

Add the Master Mix to each well of a solid white 96-well plate.

-

Add the diluted test compound to the "Test Inhibitor" wells.

-

Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

-

Initiate Kinase Reaction: Add the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.

-

Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average luminescence signal from the "Blank" wells from all other measurements.

-

Calculate the percent inhibition for each compound concentration relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

The this compound scaffold is a cornerstone in the design and development of novel therapeutic agents, particularly in the field of oncology. Its synthetic accessibility and the versatility of the iodine substituent allow for the creation of diverse chemical libraries. As demonstrated by the numerous potent kinase inhibitors developed from this core, the this compound motif is adept at targeting the ATP-binding site of kinases like VEGFR-2. The continued exploration of the structure-activity relationships of derivatives based on this scaffold holds significant promise for the discovery of next-generation targeted therapies with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers aiming to leverage the potential of the this compound scaffold in their drug discovery endeavors.

References

In-Depth Technical Guide: 5-Iodoindolin-2-one (CAS 193354-13-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known hazards, and synthetic approaches for 5-Iodoindolin-2-one (CAS 193354-13-1). This compound is a halogenated indole derivative primarily utilized as a key intermediate in synthetic organic chemistry and pharmaceutical research, particularly in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid, appearing as a white to beige substance.[1] It is characterized by the following properties:

| Property | Value | Source |

| IUPAC Name | 5-iodo-1,3-dihydro-2H-indol-2-one | [2] |

| Molecular Formula | C₈H₆INO | [3] |

| Molecular Weight | 259.04 g/mol | [3] |

| Melting Point | 175-178°C | [1] |

| Boiling Point | 382.8 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ether and chloroform. | [1] |

| Appearance | White to beige solid | [1] |

Hazards and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

GHS Precautionary Statements: [2][4]

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Safety Recommendations:

-

Handling: Handle in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid direct contact with skin and eyes.[1]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed or in case of skin contact, wash with soap and water and seek immediate medical attention.

Experimental Protocols

While this compound is commercially available, a representative synthetic protocol for its preparation from oxindole is detailed below. This method is based on established procedures for the iodination of activated aromatic rings.

Representative Synthesis of this compound:

This protocol describes the direct iodination of oxindole using molecular iodine and an oxidizing agent in an acidic medium.

-

Materials:

-

Oxindole

-

Molecular Iodine (I₂)

-

Nitric Acid (HNO₃)

-

Acetic Acid (AcOH)

-

Sodium thiosulfate solution

-

Water

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve oxindole in glacial acetic acid.

-

Add molecular iodine to the solution and stir until it is homogeneously dispersed.

-

Slowly add concentrated nitric acid to the mixture at room temperature. The nitric acid acts as an oxidant to generate the iodinating species.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Biological Context and Signaling Pathways

The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation. Specifically, derivatives of indolin-2-one have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

While specific biological studies on this compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate suggests its role in the development of such targeted therapies. The iodine atom at the 5-position can serve as a handle for further chemical modifications, allowing for the synthesis of a diverse library of indolin-2-one derivatives to be screened for biological activity.

The general mechanism of action for many indolin-2-one-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

Below is a generalized diagram illustrating the role of an indolin-2-one based inhibitor in blocking a receptor tyrosine kinase signaling pathway.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indolin-2-one derivative.

This guide provides a foundational understanding of this compound for research and development purposes. While its direct biological effects are not yet fully elucidated, its importance as a synthetic precursor in the creation of potentially therapeutic compounds is clear. Further investigation into the biological activities of this specific compound and its derivatives is warranted.

References

- 1. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrio.com [chemrio.com]

- 4. Design, synthesis and biological evaluation of 2-indolinone derivatives as PAK1 inhibitors in MDA-MB-231 cells [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 5-Iodoindolin-2-one Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-iodoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several potent and clinically relevant kinase inhibitors. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, with a focus on their mechanism of action, quantitative inhibitory activities, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Key Therapeutic Targets

This compound analogs primarily exert their therapeutic effects by targeting various protein kinases, particularly receptor tyrosine kinases (RTKs) that play crucial roles in cancer cell proliferation, survival, and angiogenesis. The key targets identified for this class of compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR2 (KDR/Flk-1), a key mediator of angiogenesis.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFRα and PDGFRβ are involved in cell growth, proliferation, and angiogenesis.

-

Stem Cell Factor Receptor (c-Kit): A critical driver in certain cancers, such as gastrointestinal stromal tumors (GIST).

-

FMS-like Tyrosine Kinase 3 (FLT3): Frequently mutated in acute myeloid leukemia (AML).

-

Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A): Implicated in neurodegenerative diseases and certain cancers.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activity (IC50) of representative 5-substituted indolin-2-one analogs against their primary kinase targets. Sunitinib, a 5-fluoroindolin-2-one analog, is a prominent example and is included for comparative purposes.

Table 1: IC50 Values of Sunitinib against Key Kinase Targets

| Kinase Target | IC50 (nM) |

| VEGFR1 (Flt-1) | 80 |

| VEGFR2 (KDR) | 80[1] |

| VEGFR3 (Flt-4) | - |

| PDGFRα | 2[1] |

| PDGFRβ | 2[1] |

| c-Kit | - |

| FLT3 | 50 (for FLT3-ITD)[1] |

Note: Data for Sunitinib is presented as a well-characterized benchmark for this class of compounds. Specific IC50 values for 5-iodo analogs may vary.

Table 2: IC50 Values of Other Indolin-2-one Analogs against VEGFR-2

| Compound | 5-Substitution | IC50 (µM) against VEGFR-2 | Reference |

| 17a | H | 0.078 | [2] |

| 10g | H | 0.087 | [2] |

| 5b | F | 0.160 | [2] |

| 15a | H | 0.180 | [2] |

| 10e | H | 0.358 | [2] |

| Sunitinib | F | 0.139 | [2] |

Signaling Pathways and Mechanism of Inhibition

This compound analogs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of the kinase and its downstream substrates, thereby blocking the signal transduction cascade.

VEGFR-2 Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, leading to angiogenesis. This compound analogs inhibit the initial autophosphorylation of VEGFR-2, thereby blocking these pro-angiogenic signals.

PDGFRβ Signaling Pathway

Platelet-Derived Growth Factor (PDGF) binding to PDGFRβ induces receptor dimerization and autophosphorylation, activating downstream pathways such as the Ras-MAPK and PI3K pathways, which promote cell growth, proliferation, and migration.

c-Kit Signaling Pathway

Stem Cell Factor (SCF) binding to c-Kit leads to its activation and the initiation of multiple signaling cascades, including the PI3K/Akt, JAK/STAT, and MAPK pathways, which are vital for the survival and proliferation of certain cancer cells.

FLT3 Signaling Pathway

In acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in the FLT3 receptor lead to its constitutive activation, independent of ligand binding. This results in the continuous activation of downstream pathways like PI3K/Akt, RAS/MEK/ERK, and STAT5, promoting leukemic cell proliferation and survival.

DYRK1A Signaling Pathway

DYRK1A is a dual-specificity kinase with a diverse range of substrates involved in cell cycle regulation, neuronal development, and transcription. Its dysregulation is implicated in both neurodegenerative disorders and cancer. This compound analogs can inhibit DYRK1A, thereby modulating these downstream cellular processes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the IC50 of this compound analogs against a target kinase.

Materials:

-

Recombinant Kinase (e.g., VEGFR-2, PDGFRβ, c-Kit, FLT3, DYRK1A)

-

Kinase Substrate (specific to the kinase)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound analog test compounds

-

DMSO

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound analog in DMSO. A typical starting concentration is 10 µM with 3-fold serial dilutions.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

-

Add 2 µL of a 2X kinase solution (e.g., 10 ng/µL in kinase buffer).

-

Add 2 µL of a 2X substrate/ATP solution. The ATP concentration should be at the Km for the specific kinase.

-

-

Kinase Reaction: Incubate the plate at 30°C for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory effect of this compound analogs on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Recombinant Human VEGF-A

-

This compound analog test compounds

-

DMSO

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against p-VEGFR-2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[4]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH).

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of p-VEGFR-2 to total VEGFR-2 to determine the level of inhibition.

-

Conclusion

This compound analogs represent a promising class of multi-targeted kinase inhibitors with significant therapeutic potential, particularly in oncology. Their ability to potently inhibit key drivers of tumor growth and angiogenesis, such as VEGFR, PDGFR, c-Kit, and FLT3, underscores their importance in modern drug discovery. Furthermore, the emerging role of these compounds as inhibitors of DYRK1A opens up new avenues for their application in neurodegenerative diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate and develop this important class of therapeutic agents.

References

- 1. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

The Discovery and Synthesis of Halogenated Indolinone Compounds: A Technical Guide for Drug Development Professionals

Introduction: The indolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique chemical properties allow for versatile substitutions, leading to the discovery of potent inhibitors of various protein kinases. The introduction of halogen atoms into the indolinone core has proven to be a particularly effective strategy for enhancing potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of halogenated indolinone compounds, with a focus on their role as kinase inhibitors in oncology.

I. The Role of Halogenation in Indolinone-Based Kinase Inhibitors

Halogenation, the process of incorporating halogen atoms (F, Cl, Br, I) into a molecule, significantly influences the biological activity of indolinone derivatives.[1] This is attributed to several factors:

-

Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron distribution within the indolinone ring system, thereby influencing binding interactions with the target protein.

-

Increased Lipophilicity: Halogenation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach intracellular targets.[1]

-

Formation of Halogen Bonds: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the protein's binding site, which can contribute to higher binding affinity and selectivity.[2]

-

Steric Effects: The size of the halogen atom can influence the conformation of the molecule, allowing for a better fit within the binding pocket of the target kinase.

These combined effects have led to the development of numerous halogenated indolinone compounds with potent inhibitory activity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).

II. Synthesis of Halogenated Indolinone Compounds

The synthesis of halogenated indolinone derivatives typically involves a multi-step process. A common strategy is the Knoevenagel condensation of a halogenated oxindole with an appropriate aldehyde. The following provides a representative, detailed experimental protocol for the synthesis of a 5-bromo-substituted indolinone derivative.

Experimental Protocol: Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-2-oxoindoline

Materials:

-

5-Bromooxindole

-

1H-Pyrrole-2-carbaldehyde

-

Piperidine

-

Ethanol

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 5-bromooxindole (1 mmol) in 10 mL of ethanol, add 1H-pyrrole-2-carbaldehyde (1.1 mmol) and a catalytic amount of piperidine (0.1 mmol).

-

Reaction: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-2-oxoindoline as a colored solid.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

III. Biological Evaluation of Halogenated Indolinone Compounds

The biological activity of newly synthesized halogenated indolinone compounds is assessed through a series of in vitro assays to determine their potency and selectivity as kinase inhibitors and their effects on cancer cell proliferation.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the VEGFR-2 substrate.

-

Enzyme Addition: Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

-

ATP Addition: Start the phosphorylation reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of ATP consumed.[3][4]

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT-116, HepG2)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5][6][7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[5][7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

IV. Mechanism of Action: Inhibition of Angiogenic Signaling Pathways

Halogenated indolinone compounds often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. The primary targets for many of these compounds are VEGFR, PDGFR, and FGFR.

Signaling Pathways

The binding of growth factors like VEGF, PDGF, and FGF to their respective receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which ultimately lead to cell proliferation, migration, and survival.[8][9][10] Halogenated indolinone inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.

Caption: Angiogenic Signaling Pathways and Inhibition by Halogenated Indolinones.

V. Drug Discovery and Development Workflow

The discovery and development of halogenated indolinone kinase inhibitors follow a structured workflow, from initial hit identification to preclinical and clinical evaluation.

Caption: Drug Discovery Workflow for Halogenated Indolinone Kinase Inhibitors.

VI. Summary of Biological Activity

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative halogenated indolinone compounds against key angiogenic kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Halogenated Indolinone Compounds

| Compound ID | Halogen Substitution | Target Kinase | IC50 (nM) | Reference |

| Sunitinib | 5-Fluoro | VEGFR-2 | 9 | [11] |

| PDGFR-β | 2 | [11] | ||

| c-Kit | 4 | [11] | ||

| BIBF 1120 (Nintedanib) | None (for comparison) | VEGFR-2 | 21 | [12][13] |

| PDGFR-α | 59 | [12][13] | ||

| FGFR-1 | 69 | [12][13] | ||

| Compound 1c | 5-Bromo | Not Specified | See Table 2 | [8] |

| Compound 1h | 5-Chloro | Not Specified | See Table 2 | [8] |

| Compound 11d | 5-Bromo | VEGFR-2 | 16.3 | [14] |

| Compound 21 | 6-Fluoro | CSF-1R | 2.1 | [15] |

Table 2: Anti-proliferative Activity of Halogenated Indolinone Compounds (IC50 in µM)

| Compound ID | Halogen Substitution | HCT-116 (Colon) | HepG2 (Liver) | MDA-MB-231 (Breast) | Reference | | :--- | :--- | :--- | :--- | :--- | | 1c | 5-Bromo | 0.85 | 1.23 | 2.54 |[8] | | 1h | 5-Chloro | 0.92 | 1.56 | 3.12 |[8] | | 11d | 5-Bromo | - | 0.58 (HepG2) | - |[14] | | Sunitinib | 5-Fluoro | - | 3.9 | - |[16] |

Note: '-' indicates data not available in the cited sources.

VII. Conclusion

Halogenated indolinone compounds represent a highly successful class of kinase inhibitors with significant therapeutic potential in oncology. The strategic incorporation of halogen atoms has proven to be a powerful tool for medicinal chemists to fine-tune the pharmacological properties of these molecules, leading to the development of potent and selective drugs. The detailed synthetic and biological evaluation protocols provided in this guide, along with an understanding of the underlying mechanism of action and the drug discovery workflow, offer a comprehensive resource for researchers and professionals dedicated to advancing the field of targeted cancer therapy. Continued exploration of the chemical space around the halogenated indolinone scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. atcc.org [atcc.org]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. researchhub.com [researchhub.com]

- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diva-portal.org [diva-portal.org]

- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of (Z)-1-(3-((1 H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodoindolin-2-one: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, a thorough understanding of the stability and appropriate storage of chemical compounds is paramount to ensure experimental reproducibility, product efficacy, and safety. This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Iodoindolin-2-one, a key intermediate in the synthesis of various biologically active molecules.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The compound is a solid at room temperature and should be handled in a well-ventilated area, using appropriate personal protective equipment.

| Parameter | Recommended Condition |

| Temperature | Room temperature. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. |

| Light | Keep in a dark place. The container should be opaque to protect the compound from light-induced degradation. |

| Moisture | Store in a dry place. The container should be tightly closed to prevent moisture absorption, which could lead to hydrolysis. |

| Container | A tightly sealed, light-resistant container is recommended. |

Chemical Stability Profile

This compound possesses several functional groups that are susceptible to degradation under certain conditions. The following table summarizes its expected stability based on its chemical structure.

| Condition | Expected Stability |

| Hydrolysis (Acidic/Basic) | The amide bond within the indolinone ring is susceptible to hydrolysis under strong acidic or basic conditions, which would result in ring-opening. |

| Oxidation | The indolinone ring system can be susceptible to oxidation, potentially leading to the formation of isatin derivatives or ring-cleavage products. |

| Photostability | The carbon-iodine bond can be labile upon exposure to UV light, potentially leading to deiodination through a radical mechanism. |

| Thermal Stability | The compound is expected to be relatively stable at ambient temperatures. At elevated temperatures, decomposition may occur, potentially involving the loss of iodine. |

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is critical for developing stable formulations and for the analytical identification of impurities. Based on the chemical properties of the oxindole core and the iodo-substituent, the following degradation pathways are proposed.

Hydrolytic Degradation

Under strong acidic or basic conditions, the lactam (cyclic amide) bond in the indolinone ring can be hydrolyzed, leading to the formation of a ring-opened amino acid derivative.

A Comprehensive Technical Guide to 5-Iodoindolin-2-one for Researchers and Drug Development Professionals

An in-depth examination of the nomenclature, physicochemical properties, synthesis, and potential biological significance of 5-Iodoindolin-2-one.

This technical guide provides a detailed overview of this compound, a halogenated derivative of the indolinone scaffold. Indolinones are a pivotal class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the chemical and physical characteristics of this compound, along with insights into its synthesis and potential therapeutic applications.

IUPAC Nomenclature and Synonyms

The standardized nomenclature for chemical compounds is crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.

The IUPAC name for the compound with the structure featuring an indolin-2-one core iodinated at the 5th position is 5-iodo-1,3-dihydro-2H-indol-2-one .[1]

In scientific literature and commercial catalogs, this compound is also known by several synonyms, which are listed in the table below for comprehensive identification.

| Nomenclature Type | Name |

| IUPAC Name | 5-iodo-1,3-dihydro-2H-indol-2-one |

| Common Synonyms | This compound[1] |

| 5-iodo-2-oxindole[1] | |

| 5-iodo-1,3-dihydroindol-2-one[1] | |

| 5-iodo-2-indolinone | |

| 5-iodooxindole |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The key properties of this compound are summarized in the following tables.

General and Physical Properties

| Property | Value | Reference |

| CAS Number | 193354-13-1 | [1] |

| Molecular Formula | C₈H₆INO | [1] |

| Molecular Weight | 259.05 g/mol | |

| Appearance | White to off-white or beige solid | |

| Melting Point | 183-185 °C | |

| Boiling Point | 382.8±42.0 °C (predicted) | |

| Density | 1.9±0.1 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO and methanol. |

Spectral Data

Spectral data is essential for the structural elucidation and confirmation of a synthesized compound. The following are the reported spectral characteristics for this compound.

| Technique | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.43 (s, 1H), 7.50 (dd, J = 8.1, 1.8 Hz, 1H), 7.42 (d, J = 1.5 Hz, 1H), 6.70 (d, J = 8.1 Hz, 1H), 3.47 (s, 2H). |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 175.4, 142.9, 135.1, 131.2, 129.8, 111.4, 82.9, 35.8. |

| Infrared (IR) | νmax 3177, 1699, 1611, 1478, 1301, 811 cm⁻¹. |

| Mass Spectrometry (MS) | Data not explicitly found in the reviewed literature. Theoretical Exact Mass: 258.9494 g/mol . |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the iodination of the parent indolin-2-one (oxindole) molecule. A representative experimental protocol is detailed below, adapted from established methodologies for the synthesis of halogenated oxindoles.

Reaction Scheme:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reaction Mechanism of Iodination of Indolin-2-one

Abstract

Indolin-2-one, also known as oxindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its functionalization is crucial for the development of novel therapeutic agents. The introduction of an iodine atom, particularly at the C3 position, provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This technical guide provides a comprehensive overview of the reaction mechanism for the electrophilic iodination of indolin-2-one, focusing on the use of N-Iodosuccinimide (NIS). It includes a detailed mechanistic breakdown, quantitative data from related reactions, a representative experimental protocol, and visualizations to elucidate key pathways and workflows.

Introduction to Indolin-2-one and its Iodination

The indolin-2-one (oxindole) core is a prominent structural motif found in numerous natural products and synthetic molecules with significant biological activities, including inhibitors of protein kinases.[1] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma, is a notable example featuring the indolin-2-one scaffold.[2]

The C3 position of the indolin-2-one ring is particularly amenable to functionalization. Iodination at this position yields 3-iodoindolin-2-one, a valuable intermediate for introducing molecular diversity. The carbon-iodine bond can be readily converted into new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for the synthesis of complex derivatives. The most common method for this transformation is electrophilic iodination.

Core Reaction Mechanism: Electrophilic Substitution at C3

The iodination of indolin-2-one proceeds via an electrophilic substitution mechanism. The key to this reaction is the nucleophilic character of the C3 carbon, which arises from the keto-enol tautomerism inherent to the oxindole structure.

Tautomerization and Enolate Formation

Indolin-2-one exists in equilibrium with its enol tautomer, 2-hydroxyindole. The presence of the amide proton makes the C3 protons acidic. In the presence of a base, or under equilibrium conditions, a nucleophilic enol or enolate is formed. This enolate is the key reactive intermediate, with significant electron density at the C3 carbon, making it susceptible to attack by electrophiles.

The Role of the Iodinating Agent: N-Iodosuccinimide (NIS)

While molecular iodine (I₂) can be used, it is a relatively weak electrophile.[3] N-Iodosuccinimide (NIS) is a preferred reagent as it is an easy-to-handle crystalline solid and serves as a source of electrophilic iodine ("I⁺").[4] Its reactivity is significantly enhanced in the presence of an acid catalyst.

Acid Catalysis and Activation of NIS

Brønsted or Lewis acids can activate NIS, making the iodine atom more electrophilic.[5][6] A protic acid, such as trifluoroacetic acid (TFA), can protonate the carbonyl oxygen of NIS.[6] This polarization of the N-I bond increases the electrophilicity of the iodine atom, generating a highly reactive iodinating species.[6]

The Mechanistic Pathway

The proposed mechanism involves the following key steps:

-

Enolization: The indolin-2-one substrate establishes equilibrium with its more nucleophilic enol tautomer.

-

Activation of NIS: An acid catalyst protonates NIS, generating a potent electrophilic iodine source.

-

Nucleophilic Attack: The electron-rich C3 position of the enol attacks the electrophilic iodine of the activated NIS complex. This forms a resonance-stabilized cationic intermediate (a Wheland-type intermediate).[6]

-

Deprotonation: A weak base, such as the succinimide anion or solvent, removes the proton from the hydroxyl group, leading to the collapse of the intermediate.

-

Product Formation: The keto-form of the 3-iodoindolin-2-one product is formed, and the aromaticity of the system is restored.

The following diagram illustrates this proposed mechanistic pathway.

Quantitative Data

While specific data for the direct C3 iodination of unsubstituted indolin-2-one is not extensively documented in a single source, the conditions can be inferred from similar electrophilic iodinations of electron-rich aromatic and heterocyclic compounds using N-Iodosuccinimide. The following table summarizes relevant examples.

| Substrate | Iodinating System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| N-Phenylacetamide | NIS, AgNTf₂ | 40 | 2 | 89 | [7] |

| 4-Nitroaniline | NIS, AgNTf₂ | 40 | 1.5 | 99 | [7] |

| Melatonin (Indole) | ICl, Celite® | RT | 0.5 | 98 | |

| 5-Methoxyindole | ICl, Celite® | RT | 0.5 | 98 | |

| Various Arenes | NIS, cat. TFA | RT | < 1 | >90 | [4] |

This table presents data for structurally related compounds to provide context for typical reaction conditions and yields.

Experimental Protocols

The following is a representative experimental protocol for the C3 iodination of indolin-2-one, adapted from established procedures for the iodination of activated arenes with NIS.[7] Researchers should consider this a starting point for optimization.

Materials and Equipment

-

Indolin-2-one

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or other suitable acid catalyst (e.g., AgNTf₂)[7]

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

General Experimental Workflow Diagram

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Reactivity of the C-I Bond in 5-Iodoindolin-2-one

Abstract